molecular formula C8H7BrF3N B13548828 2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine

2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13548828
M. Wt: 254.05 g/mol
InChI Key: SICMMCJDQNYFGY-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine is an organic compound that features a bromo and fluoro-substituted phenyl ring attached to a difluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.

    Oxidation and Reduction: Products include imines, secondary amines, and other oxidized or reduced derivatives.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromo and fluoro substituents on the phenyl ring can influence its binding affinity and specificity. The difluoroethanamine moiety may interact with active sites or binding pockets, modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine is unique due to the presence of both bromo and fluoro substituents on the phenyl ring along with the difluoroethanamine moiety. This combination of functional groups provides distinct chemical properties and potential for diverse applications.

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C8H7BrF3N/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3H,4,13H2

InChI Key

SICMMCJDQNYFGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CN)(F)F

Origin of Product

United States

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